molecular formula C20H19NO5S B2560495 (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706155-43-2

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2560495
CAS No.: 1706155-43-2
M. Wt: 385.43
InChI Key: UFFXPWWGOXWWEC-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring a benzofuran core substituted with a methoxy group at the 7-position and a pyrrolidine ring bearing a phenylsulfonyl moiety at the 3-position. This compound combines two pharmacologically relevant structural motifs: benzofuran, known for its prevalence in bioactive molecules due to its aromatic and electronic properties, and a sulfonamide-like pyrrolidine group, which may enhance solubility, stability, or receptor interactions.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(22)21-11-10-16(13-21)27(23,24)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXPWWGOXWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring and the pyrrolidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a therapeutic agent . The benzofuran structure is known for its biological activities, including anti-inflammatory and anticancer properties. The incorporation of the pyrrolidine and sulfonamide groups may enhance these effects, making it a candidate for further pharmacological studies.

Antitumor Activity

Research has indicated that compounds similar to (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone exhibit antitumor activities through various mechanisms, such as apoptosis induction in cancer cells. A study demonstrated that derivatives of benzofuran compounds showed significant cytotoxicity against several cancer cell lines, suggesting that this compound may also possess similar properties .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease or Parkinson's disease .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited tumor growth in vivo by inducing apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective agents, researchers synthesized various pyrrolidine derivatives and tested their efficacy in models of neurodegeneration. The findings suggested that certain derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting the therapeutic potential of compounds like this compound .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
Antitumor ActivityCytotoxicity against cancer cellsInduced apoptosis, inhibited tumor growth
Neurological DisordersNeuroprotectionProtected neuronal cells from oxidative stress
Pharmacological StudiesDrug developmentPotential as therapeutic agents targeting pathways

Mechanism of Action

The mechanism of action of (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . The methoxy and phenylsulfonyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid benzofuran-pyrrolidine scaffold. Below is a comparative analysis with similar molecules from the literature:

Compound Core Structure Key Substituents Bioactivity/Notes Reference
Target Compound Benzofuran-Pyrrolidine 7-Methoxy, 3-(phenylsulfonyl) Hypothetical: Potential enhanced receptor affinity due to sulfonyl group’s H-bonding capacity and methoxy’s lipophilicity.
7a () Pyrazole-Thiophene 2,4-Diamino-3-cyano, 5-amino-3-hydroxy Synthetic intermediate with electron-deficient thiophene; no reported bioactivity.
Cannabinoid Analogs () Indole/Pyrrole Morpholinoethyl or C4–C6 side chains CB1 receptor affinity: Indole derivatives > pyrrole derivatives. Optimal side-chain length (4–6 carbons) critical for potency.

Key Comparisons:

Benzofuran vs. Thiophene/Pyrazole Cores :

  • The target’s 7-methoxybenzofuran provides electron-donating properties and increased lipophilicity compared to the electron-deficient thiophene in compound 7a . Benzofuran’s planar structure may enhance π-π stacking in receptor binding, whereas thiophene’s smaller size could limit interactions.

Pyrrolidine Sulfonyl vs. In , pyrrole-derived cannabinoids with shorter chains were inactive, suggesting that the phenylsulfonyl group’s bulkiness may occupy a sterically tolerant receptor region.

Substituent Effects: The methoxy group on benzofuran likely improves metabolic stability compared to unsubstituted benzofurans. In contrast, the cyano and amino groups in 7a may increase reactivity but reduce bioavailability .

Hypothetical Structure-Activity Relationships (SAR):

  • Phenylsulfonyl Group: Could mimic the role of morpholinoethyl in cannabinoids by providing a polar, rigid anchor for receptor binding .

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S. Its structure features a benzofuran moiety, which is known for various biological activities, and a pyrrolidine ring substituted with a phenylsulfonyl group.

1. Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. A study demonstrated that derivatives of benzofuran can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer12.5Apoptosis induction
Lung Cancer15.0Cell cycle arrest

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Cytokine Concentration (pg/mL) Control (pg/mL)
TNF-alpha50200
IL-630150

3. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, particularly against oxidative stress-induced neuronal damage. The compound appears to enhance the expression of antioxidant enzymes, thereby mitigating neuronal apoptosis.

Case Study 1: Anticancer Activity in Mice

In a controlled study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to the control group. The treatment was associated with increased apoptosis markers and decreased proliferation indices in tumor tissues.

Case Study 2: Inflammation Model

In an animal model of acute inflammation, treatment with the compound led to a marked decrease in paw edema and histological evidence of reduced inflammatory cell infiltration. These findings suggest its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the benzofuran core. For example, benzofuran derivatives are often synthesized via [3,3]-sigmatropic rearrangements or nucleophilic substitutions under anhydrous conditions (e.g., THF with NaH as a base) . Purification involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–6.8 ppm for aromatic protons; δ 3.8 ppm for methoxy groups) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

  • Methodology :

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.5–8.0 ppm for aryl-SO2), and pyrrolidine protons (δ ~3.0–3.5 ppm). Contradictions (e.g., unexpected splitting) may arise from rotamers; variable-temperature NMR or DFT calculations can resolve these .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray crystallography : Resolves ambiguities in stereochemistry or bond angles .

Q. What safety protocols are essential during handling and storage?

  • Methodology :

  • Handling : Use PPE (nitrile gloves, lab coat, goggles), avoid inhalation (use fume hoods), and minimize dust generation. Skin contact requires immediate washing with soap/water .
  • Storage : Store in sealed containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can reaction yields be improved for the pyrrolidine sulfonylation step, and what mechanistic insights guide optimization?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to enhance sulfonamide coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; THF with controlled water content (<0.1%) balances reactivity .
  • Kinetic studies : Monitor intermediates via in situ IR (e.g., SO2 stretching at ~1350 cm⁻¹) to identify rate-limiting steps .

Q. What strategies address discrepancies in biological activity data across in vitro assays?

  • Methodology :

  • Assay validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. For example, fluorescent probes (e.g., MDPF derivatives) can detect enzyme inhibition with higher sensitivity .
  • Solubility correction : Account for DMSO vehicle effects via control experiments. Adjust buffer pH (e.g., PBS pH 7.4 vs. 6.5) to match physiological conditions .
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How do electronic effects of the methoxy and sulfonyl groups influence physicochemical properties?

  • Methodology :

  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict logP (lipophilicity) and pKa. The methoxy group increases electron density on the benzofuran ring (logP ~2.8), while the sulfonyl group enhances solubility via polar interactions .
  • Experimental validation : Measure solubility in biorelevant media (FaSSIF/FeSSIF) and logD via shake-flask method .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

  • Methodology :

  • Process chemistry : Replace NaH with safer bases (e.g., K2CO3) in refluxing ethanol to avoid pyrophoric risks .
  • Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., sulfonylation) .
  • Quality by Design (QbD) : Use DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry) for robustness .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity results between cell lines?

  • Methodology :

  • Cell line profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities.
  • Target validation : CRISPR knockouts or siRNA silencing confirm on-target effects vs. off-target toxicity .
  • Microscopy : Live-cell imaging (e.g., Annexin V staining) distinguishes apoptosis from necrosis .

Q. Why do computational ADMET predictions conflict with experimental pharmacokinetic data?

  • Methodology :

  • Parameter refinement : Update QSAR models with experimental logD, plasma protein binding, and CYP450 inhibition data .
  • In vitro-in vivo correlation (IVIVC) : Use hepatocyte microsomes to assess metabolic stability (e.g., t1/2 in human vs. rat) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.